molecular formula C7H10N2O3S B12076474 6-Hydrazino-m-toluenesulphonic acid CAS No. 98-41-9

6-Hydrazino-m-toluenesulphonic acid

Cat. No.: B12076474
CAS No.: 98-41-9
M. Wt: 202.23 g/mol
InChI Key: FLXYPZWCPSJVEX-UHFFFAOYSA-N
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Description

4-Hydrazinyl-3-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H10N2O3S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a hydrazinyl group at the fourth position and a methyl group at the third position. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydrazinyl-3-methylbenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of 3-methylbenzenesulfonic acid followed by the introduction of a hydrazinyl group. The reaction typically involves the following steps:

    Sulfonation: 3-Methylbenzenesulfonic acid is treated with sulfuric acid to introduce the sulfonic acid group.

    Hydrazinylation: The sulfonated product is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group.

Industrial Production Methods

In industrial settings, the production of 4-hydrazinyl-3-methylbenzenesulfonic acid involves large-scale sulfonation and hydrazinylation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-3-methylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like amines and alcohols are used under acidic or basic conditions.

Major Products

    Oxidation: Azo and azoxy compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Sulfonamide derivatives.

Scientific Research Applications

4-Hydrazinyl-3-methylbenzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-hydrazinyl-3-methylbenzenesulfonic acid involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinylbenzenesulfonic acid: Lacks the methyl group at the third position.

    3-Methylbenzenesulfonic acid: Lacks the hydrazinyl group at the fourth position.

    4-Amino-3-methylbenzenesulfonic acid: Contains an amino group instead of a hydrazinyl group.

Uniqueness

4-Hydrazinyl-3-methylbenzenesulfonic acid is unique due to the presence of both the hydrazinyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.

Properties

CAS No.

98-41-9

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

4-hydrazinyl-3-methylbenzenesulfonic acid

InChI

InChI=1S/C7H10N2O3S/c1-5-4-6(13(10,11)12)2-3-7(5)9-8/h2-4,9H,8H2,1H3,(H,10,11,12)

InChI Key

FLXYPZWCPSJVEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)O)NN

Origin of Product

United States

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